molecular formula C15H10N2O5S B13973341 1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde CAS No. 827607-94-3

1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde

Cat. No.: B13973341
CAS No.: 827607-94-3
M. Wt: 330.3 g/mol
InChI Key: YIAOBVBZZZBTSX-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde is a chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. The benzenesulfonyl group at the N-1 position is a common protecting moiety that modulates the electronic properties of the indole ring and can be selectively removed in multi-step syntheses . The presence of both a nitro group and a formyl group at adjacent positions on the indole core provides two distinct handles for chemical modification, allowing researchers to create diverse compound libraries. This structure is analogous to other 1-arylsulfonylindole-carbaldehyde intermediates that have been utilized in the synthesis of potential therapeutic agents. For instance, similar 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles have been identified as potent histone deacetylase (HDAC) inhibitors, demonstrating significant antitumor activity in preclinical models . The compound is intended for use as a key intermediate in the exploration of new bioactive molecules. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

827607-94-3

Molecular Formula

C15H10N2O5S

Molecular Weight

330.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-nitroindole-5-carbaldehyde

InChI

InChI=1S/C15H10N2O5S/c18-10-11-6-7-14-13(15(11)17(19)20)8-9-16(14)23(21,22)12-4-2-1-3-5-12/h1-10H

InChI Key

YIAOBVBZZZBTSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3[N+](=O)[O-])C=O

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from substituted indole derivatives, such as 4-nitro-1H-indole-5-carbaldehyde or related indole-5-carbaldehyde compounds bearing a nitro group at the 4-position. The key transformations involve:

  • N1-benzenesulfonylation of the indole nitrogen.
  • Introduction or retention of the aldehyde group at the 5-position.
  • Preservation or introduction of the nitro group at the 4-position.

The synthetic route involves careful control of reaction conditions to achieve selective sulfonylation without affecting sensitive groups like the aldehyde or nitro substituents.

N1-Benzenesulfonylation of Indole Derivatives

The N1-benzenesulfonylation is commonly achieved by reacting the indole derivative with benzenesulfonyl chloride in the presence of a base and a phase-transfer catalyst or under basic conditions.

Typical conditions include:

  • Base: Potassium hydroxide (KOH) or potassium tert-butoxide (KO-t-Bu).
  • Phase-transfer catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS).
  • Solvent: Dichloromethane (CH2Cl2), dimethylformamide (DMF), or tetrahydrofuran (THF).
  • Temperature: Room temperature or slightly elevated.

Example procedure:

  • A suspension of the indole-5-carbaldehyde derivative (bearing the nitro group at the 4-position), KOH, and TBAHS in CH2Cl2 is stirred at room temperature.
  • Benzenesulfonyl chloride is added slowly to the mixture.
  • The reaction proceeds with N1-sulfonylation to afford the 1-(benzenesulfonyl)indole derivative.

This method yields the sulfonylated product in moderate to good yields (typically 40–61%) depending on substrate and conditions.

Protection and Deprotection Strategies

In some synthetic routes, protecting groups are used to mask sensitive functionalities during multi-step syntheses. For example, the aldehyde group can be protected as an acetal or other derivatives to prevent side reactions during sulfonylation or other transformations.

After sulfonylation and other modifications, deprotection is achieved typically by treatment with trifluoroacetic acid (TFA) to regenerate the free aldehyde.

Alternative Synthetic Routes

  • Metal hydride-mediated sulfonylation: According to patent literature, the sulfonylation can be performed in anhydrous solvents such as DMF or THF using metal hydrides like sodium hydride or potassium tert-butoxide as bases. This method allows the generation of the sulfonylated indole from 1,3-dihydro-indol-2-one precursors via cyclization and subsequent sulfonylation steps.

  • Wittig reaction and subsequent transformations: In some synthetic sequences, the aldehyde functionality is introduced or modified via Wittig reactions on sulfonylated indole intermediates, followed by hydrolysis and amide formation steps.

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
N1-Benzenesulfonylation Benzenesulfonyl chloride, KOH, TBAHS CH2Cl2, DMF, THF Room temperature 40–61 Phase-transfer catalyst enhances reaction
Protection of aldehyde group O-(tetrahydro-2H-pyran-2-yl)hydroxylamine, PYBOP, Et3N Various Room temperature - Protects aldehyde during sulfonylation
Deprotection Trifluoroacetic acid (TFA) - Room temperature - Removes protecting group
Alternative sulfonylation Sodium hydride or KO-t-Bu DMF or THF Room temperature - From 1,3-dihydro-indol-2-one derivatives
Wittig reaction (for aldehyde) Methyl (triphenylphosphorylidene)acetate - - - Used in advanced synthetic sequences

Analytical and Characterization Data

While the query focuses on preparation methods, typical characterization of the compound includes:

These analyses confirm successful sulfonylation and retention of aldehyde and nitro substituents.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Aminophenylsulfonyl indole derivatives: Formed by the reduction of the nitro group.

    Alcohol derivatives: Formed by the reduction of the aldehyde group.

    Substituted indole derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenylsulfonyl group may enhance the compound’s stability and facilitate its binding to specific enzymes or receptors .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical distinctions between 1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde and its analogs:

Compound Name Substituents (Indole Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 1: Benzenesulfonyl, 4: NO₂, 5: CHO C₁₅H₁₀N₂O₅S 330.32 High reactivity (aldehyde/nitro), potential pharmaceutical intermediate
1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde 1: Phenylsulfonyl, 3: CHO C₁₅H₁₁NO₃S 285.32 Aldehyde at position 3; used in heterocyclic synthesis
1-(4-Fluorobenzyl)-1H-indole-5-carbaldehyde 1: 4-Fluorobenzyl, 5: CHO C₁₆H₁₂FNO 253.28 Fluorine substituent enhances lipophilicity; lacks sulfonyl/nitro groups
3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole 3: Imidazole-benzyl, 7: Cl C₁₈H₁₄ClN₃ 315.78 Hybrid imidazole-indole structure; explored in bioactive molecule design

Reactivity Differences :

  • The nitro group at position 4 in the target compound directs further electrophilic substitution to positions 6 or 7, unlike analogs lacking nitro groups.
  • The carbaldehyde at position 5 is sterically accessible, favoring nucleophilic additions (e.g., hydrazine to form hydrazones) compared to position 3 aldehydes, which may face steric hindrance .

Physicochemical Properties

  • Melting Points : Sulfonylated indoles (e.g., the target compound) typically exhibit higher melting points (>200°C) due to increased polarity and intermolecular interactions, as seen in analogs from (m.p. 249–250°C) .
  • Solubility: The nitro and sulfonyl groups reduce solubility in non-polar solvents compared to benzyl-substituted analogs .

Biological Activity

1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article presents a detailed examination of its biological activity, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C15H12N2O4S
  • Molecular Weight : 320.33 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.

HDAC Inhibition

Research indicates that compounds with similar structures exhibit potent HDAC inhibitory activity. For instance, a related compound, 1-benzenesulfonyl-5-(N-hydroxyacrylamide)indole, demonstrated IC50 values against HDAC enzymes of 29.5 nM, showcasing the potential for structural modifications to enhance activity .

Antiproliferative Activity

Table 1 summarizes the antiproliferative activity of this compound against various cancer cell lines.

Cell Line GI50 (µM) Mechanism
HeLa0.36HDAC inhibition
MDA-MB-2310.37Apoptosis induction
A549 (Lung Cancer)0.93Cell cycle arrest
PC3 (Prostate Cancer)0.56Inhibition of proliferation

The results indicate that the compound exhibits strong antiproliferative effects across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition Studies

In addition to HDAC inhibition, studies have shown that the compound also affects other enzymatic pathways:

  • Thymidylate Synthase Inhibition : Similar compounds have been noted for their ability to inhibit thymidylate synthase, which is crucial for DNA synthesis and repair. This inhibition can lead to reduced cell proliferation in rapidly dividing cells .

Case Studies

Several studies have evaluated the biological activity of related compounds in clinical settings:

  • Case Study: HDAC Inhibitors in Cancer Therapy
    • A clinical trial involving patients with advanced solid tumors demonstrated that HDAC inhibitors led to tumor regression in some cases. The study highlighted the importance of targeting epigenetic regulators like HDACs to improve therapeutic outcomes .
  • Case Study: Antitumor Activity
    • Another study focused on a series of indole derivatives, including those similar to this compound, reported significant reductions in tumor size in xenograft models, further supporting their potential as effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde, and how can purity be optimized?

  • Methodology :

  • Synthesis : Start with a nitro-substituted indole core (e.g., 5-nitroindole derivatives). Introduce the benzenesulfonyl group via sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine or NaOH . The aldehyde group can be introduced via Vilsmeier-Haack formylation (using POCl₃ and DMF) at the 5-position of the indole ring .
  • Purification : Use column chromatography with gradients of cyclohexane/ethyl acetate (e.g., 80:20 to 85:15) to isolate the product. Confirm purity via HPLC or TLC (Rf values ~0.67–0.77 in CHCl₃/MeOH systems) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and aldehyde protons (δ ~9.25 ppm). Benzenesulfonyl groups show distinct deshielding effects on adjacent protons .
  • IR Spectroscopy : Confirm the aldehyde (C=O stretch ~1666–1670 cm⁻¹) and sulfonyl (S=O stretch ~1260–1265 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H]+ peaks) and isotopic patterns .

Q. How does the solubility profile of this compound influence solvent selection for reactivity studies?

  • Methodology :

  • Solubility Testing : Dissolve in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro and sulfonyl groups. Limited solubility in water (~8–10 mg/mL at 25°C) necessitates organic solvents for reactions .
  • Solvent Optimization : Test solubility in ethanol, THF, or dichloromethane for reaction setups. Use UV-Vis spectroscopy to monitor dissolution efficiency .

Advanced Research Questions

Q. What mechanistic insights exist for the electrophilic substitution reactions involving this compound’s nitro and aldehyde groups?

  • Methodology :

  • Kinetic Studies : Perform time-resolved NMR to track nitro group reduction or aldehyde oxidation. Compare reactivity with analogues lacking the benzenesulfonyl group .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to analyze electron density maps and predict sites for electrophilic attack (e.g., C-3 or C-6 positions of indole) .

Q. How can this compound serve as a precursor for bioactive molecules, and what modifications enhance its biological activity?

  • Methodology :

  • Derivatization : Couple the aldehyde group with hydrazides or amines to form hydrazones or Schiff bases. Test derivatives as enzyme inhibitors (e.g., carbonic anhydrase II) via in vitro assays .
  • Structure-Activity Relationship (SAR) : Modify the nitro group to amino via catalytic hydrogenation (Pd/C, H₂) and compare inhibitory potency. Use X-ray crystallography to resolve binding modes .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., carbonic anhydrase II). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .
  • Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., sulfonamide as H-bond acceptor) using Schrödinger Suite .

Data Contradictions and Resolution

  • Melting Point Variability : Some indole derivatives show mp >300°C (), while others melt at 233–250°C (). Resolve by verifying purity via DSC and comparing substituent effects (e.g., nitro groups increase thermal stability) .
  • Reaction Yields : Column chromatography purification in yields 10–37.5%, suggesting optimization via alternative solvents (e.g., acetone/hexane) or flash chromatography .

Best Practices for Experimental Design

  • Safety Protocols : Use fume hoods for sulfonylation (POCl₃ is corrosive) and hydrogenation (H₂ flammability) .
  • Data Reproducibility : Document reaction conditions (e.g., reflux time, solvent ratios) meticulously. Share raw NMR/IR spectra in supplementary materials .

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